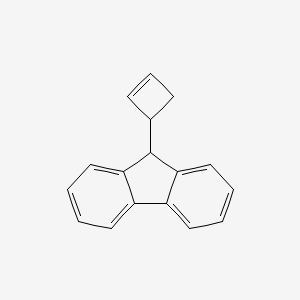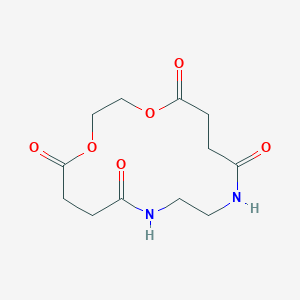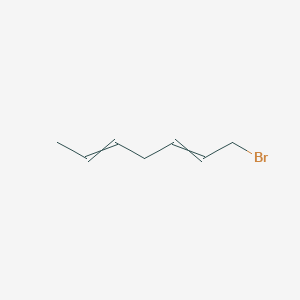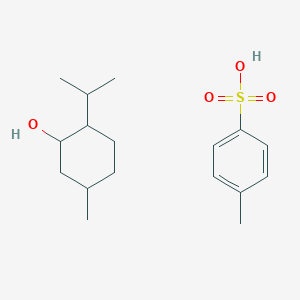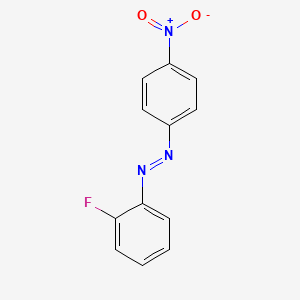
(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate typically involves the esterification of cyclohexanol with benzoic acid in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The 4-oxobutyl group can be introduced through a subsequent alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl benzoate: Lacks the 4-oxobutyl group, making it less complex.
(1R,2S)-2-(4-Hydroxybutyl)cyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its reactivity.
(1R,2S)-2-(4-Methylbutyl)cyclohexyl benzoate: Features a methyl group, affecting its steric properties.
Uniqueness
(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is unique due to the presence of both the benzoate ester and the 4-oxobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62787-12-6 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
[(1R,2S)-2-(4-oxobutyl)cyclohexyl] benzoate |
InChI |
InChI=1S/C17H22O3/c18-13-7-6-9-14-8-4-5-12-16(14)20-17(19)15-10-2-1-3-11-15/h1-3,10-11,13-14,16H,4-9,12H2/t14-,16+/m0/s1 |
Clave InChI |
BSJOLAVOVQPFIQ-GOEBONIOSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CCCC=O)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(C1)CCCC=O)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



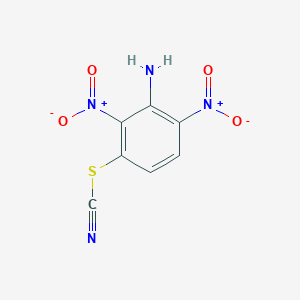
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)
